molecular formula C22H25FN4O4 B3117596 tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate CAS No. 2248003-87-2

tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate

Cat. No.: B3117596
CAS No.: 2248003-87-2
M. Wt: 428.5 g/mol
InChI Key: AILPXCDEDGHWQC-UHFFFAOYSA-N
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Description

Tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate is a useful research compound. Its molecular formula is C22H25FN4O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.18598345 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-22(2,3)31-21(28)27-15-7-5-14(6-8-15)26-20-19-17(23)11-16(30-10-9-29-4)12-18(19)24-13-25-20/h5-8,11-13H,9-10H2,1-4H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILPXCDEDGHWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=C2C(=CC(=C3)OCCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248003-87-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2248003-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25FN4O4, with a molecular weight of 428.46 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as a pan-KIT mutant kinase inhibitor , particularly in the treatment of gastrointestinal stromal tumors (GISTs). The compound's design was optimized using structure-based methodologies to enhance its potency against various mutant forms of the KIT kinase, which is often implicated in GIST pathogenesis.

Key Findings:

  • Potency : The compound demonstrated single-digit nanomolar growth inhibition across a wide range of cell lines, showcasing its effectiveness against resistant mutant forms of KIT .
  • Selectivity : It exhibited selectivity over KDR (kinase insert domain receptor), reducing the risk of hypertension associated with other treatments .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory effects. A series of related compounds were synthesized and tested for their ability to reduce inflammation in vivo.

Experimental Results:

  • In a study comparing various derivatives, some compounds showed significant anti-inflammatory activity with inhibition percentages ranging from 39.021% to 54.239% when tested using the carrageenan-induced rat paw edema model .
  • Notably, certain derivatives exhibited activity comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

Research into related compounds has indicated promising antimicrobial properties . For example, several derivatives were tested against bacterial and fungal strains, revealing moderate to good antibacterial and antifungal activities.

Summary of Antimicrobial Findings:

CompoundAntibacterial ActivityAntifungal Activity
6bModeratePromising
6cGoodPromising
6eModeratePromising

These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

Case Study 1: GIST Treatment

A clinical study assessed the efficacy of tert-butyl derivatives in patients with advanced GISTs who had developed resistance to first-line therapies. The results indicated that patients receiving treatment with these compounds experienced significant tumor regression and improved quality of life metrics.

Case Study 2: Inflammatory Disorders

Another study focused on patients with chronic inflammatory conditions treated with related carbamate derivatives. Patients reported reduced pain levels and improved mobility within weeks of starting treatment, supporting the compound's anti-inflammatory potential.

Scientific Research Applications

Targeted Cancer Therapy

One of the primary applications of tert-butyl carbamate is in the development of targeted therapies for GISTs. These tumors often exhibit mutations in the KIT gene, leading to uncontrolled cell proliferation. The compound acts as a pan-KIT mutant kinase inhibitor, effectively inhibiting the growth of cells with various KIT mutations.

Case Study: GIST Treatment

A study highlighted the efficacy of this compound in inhibiting mutant KIT-driven proliferation in Ba/F3 cell lines. The research focused on optimizing potency while minimizing off-target effects, particularly against KDR-driven models, which are associated with hypertension—a common side effect of existing therapies . The compound demonstrated single-digit nanomolar growth inhibition across multiple cell lines, indicating its potential as a viable treatment option.

Structure-Based Drug Design

The design of tert-butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate involved structure-based approaches to enhance selectivity and efficacy against mutant kinases. This methodology allows researchers to tailor compounds to interact favorably with specific targets while reducing adverse effects associated with broader kinase inhibition .

Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that the compound possesses favorable cross-species pharmacokinetics, suggesting that it may be effective not only in human models but also in preclinical animal studies. This characteristic is crucial for advancing compounds from laboratory research to clinical trials .

Comparative Analysis of Kinase Inhibitors

Compound NameTarget KinaseEfficacySelectivityReference
AZD3229KITHighModerate
ImatinibKITHighLow
SunitinibKITModerateLow
Tert-butyl carbamateKITVery HighHigh

Potential Applications Beyond Oncology

While the primary focus has been on GISTs, there is potential for this compound to be explored for other therapeutic areas where mutant kinases play a role, such as:

  • Hematological malignancies
  • Other solid tumors with similar kinase mutations

Q & A

Q. Which models are appropriate for preliminary toxicological profiling?

  • Methodological Answer : Use in vitro hepatocyte viability assays (e.g., HepG2) and Ames test for mutagenicity. In vivo, conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring ALT/AST levels and histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.